![molecular formula C13H16ClNO2 B1486399 2-Chlor-N-[Cyclopropyl(4-methoxyphenyl)methyl]acetamid CAS No. 1031130-68-3](/img/structure/B1486399.png)
2-Chlor-N-[Cyclopropyl(4-methoxyphenyl)methyl]acetamid
Übersicht
Beschreibung
2-chloro-N-[cyclopropyl(4-methoxyphenyl)methyl]acetamide is a useful research compound. Its molecular formula is C13H16ClNO2 and its molecular weight is 253.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-chloro-N-[cyclopropyl(4-methoxyphenyl)methyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-N-[cyclopropyl(4-methoxyphenyl)methyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie: Potenzielle therapeutische Anwendungen
Diese Verbindung wurde auf ihre potenzielle Verwendung in der medizinischen Chemie untersucht. Ihre Struktur deutet darauf hin, dass sie ein Vorläufer bei der Synthese pharmakologisch aktiver Moleküle sein könnte. Die Anwesenheit der Chloracetamidgruppe ist besonders interessant, da sie häufig in bioaktiven Verbindungen mit potenziellen antimikrobiellen und entzündungshemmenden Eigenschaften vorkommt .
Landwirtschaft: Entwicklung von Herbiziden
Im Agrarsektor sind Chloracetamidderivate als Herbizide bekannt. Die spezifische Struktur von 2-Chlor-N-[Cyclopropyl(4-methoxyphenyl)methyl]acetamid könnte auf ihre herbizide Aktivität untersucht werden, was möglicherweise zur Entwicklung neuer Unkrautbekämpfungsmittel führen könnte .
Industrielle Chemie: Chemische Synthese
Die Reaktivität der Verbindung aufgrund des Chloracetamid-Teils könnte in verschiedenen chemischen Syntheseprozessen genutzt werden. Sie könnte als Zwischenprodukt bei der Herstellung komplexerer organischer Verbindungen dienen, einschließlich Polymeren oder anderer Industriechemikalien .
Umweltwissenschaften: Folgenabschätzung
Es könnten Untersuchungen durchgeführt werden, um die Umweltbelastung dieser Verbindung zu bewerten, insbesondere wenn sie in der Landwirtschaft oder in der Pharmazie eingesetzt werden soll. Studien zu ihrer Abbaubarkeit, Toxizität und Langzeitwirkungen auf Ökosysteme wären entscheidend, um nachhaltige Praktiken zu gewährleisten .
Biotechnologie: Enzymhemmungstudien
Aufgrund ihrer Strukturmerkmale könnte this compound als Inhibitor für bestimmte Enzyme wirken. Dies könnte Anwendungen in der biotechnologischen Forschung haben, wo die Enzymhemmung ein Schlüsselbereich der Forschung ist, um biologische Wege zu verstehen und neue biotechnologische Methoden zu entwickeln .
Materialwissenschaften: Funktionelle Materialien
Die Verbindung könnte auf ihre potenzielle Verwendung bei der Entwicklung von funktionellen Materialien untersucht werden. Ihre Molekülstruktur könnte es ihr ermöglichen, mit anderen Stoffen zu interagieren, um Materialien mit bestimmten Eigenschaften zu schaffen, wie z. B. erhöhte Haltbarkeit oder verbesserte Leitfähigkeit .
Analytische Chemie: Chromatographie
In der analytischen Chemie können Derivate von Chloracetamid als Standards oder Reagenzien in der chromatografischen Analyse verwendet werden. Die fragliche Verbindung könnte synthetisiert und verwendet werden, um andere Substanzen in einer Mischung zu identifizieren oder zu quantifizieren .
Pharmazeutische Forschung: Medikamentendesign
Die Cyclopropyl- und Methoxyphenylgruppen, die in der Struktur der Verbindung vorhanden sind, könnten für das Medikamentendesign von Interesse sein. Diese Gruppen finden sich oft in Molekülen mit signifikanter biologischer Aktivität, und daher könnte die Verbindung ein Kandidat für die Entwicklung neuer Medikamente sein .
Eigenschaften
IUPAC Name |
2-chloro-N-[cyclopropyl-(4-methoxyphenyl)methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c1-17-11-6-4-10(5-7-11)13(9-2-3-9)15-12(16)8-14/h4-7,9,13H,2-3,8H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTACPWXJDSRIGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2CC2)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


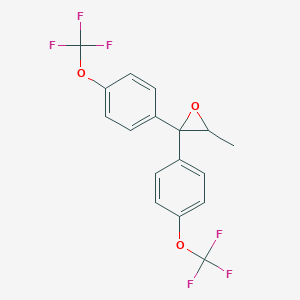


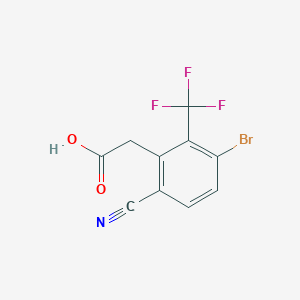
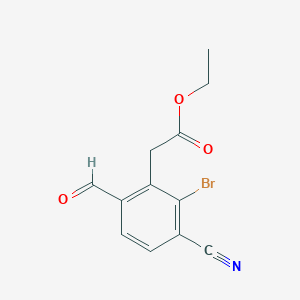
![1-[(4-Chlorophenyl)methyl]-1,2,3,4-tetrahydroquinolin-6-amine](/img/structure/B1486328.png)
![3-{[(4-Chlorophenyl)methyl]amino}benzonitrile](/img/structure/B1486330.png)
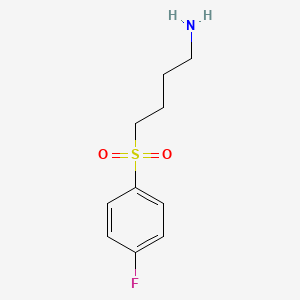
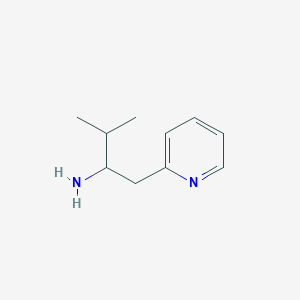


![2-[4-(Aminomethyl)piperidin-1-yl]-1-(piperidin-1-yl)ethan-1-one](/img/structure/B1486337.png)
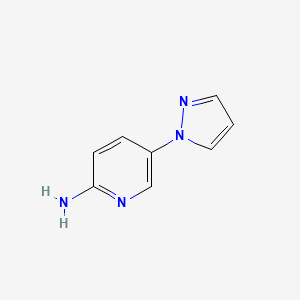
![3-[(Prop-2-en-1-ylamino)methyl]benzonitrile](/img/structure/B1486339.png)
